Methyl hexanoate

Catalog No.
S573620
CAS No.
106-70-7
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl hexanoate

CAS Number

106-70-7

Product Name

Methyl hexanoate

IUPAC Name

methyl hexanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3

InChI Key

NUKZAGXMHTUAFE-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
0.01 M
1.33 mg/mL at 20 °C
Insoluble in water; soluble in propylene glycol and vegetable oils
Soluble (in ethanol)

Synonyms

Agnique 610G; Caproic Acid Methyl Ester; Methyl Caproate; Methyl Capronate; Methyl Hexanoate; Methyl Hexoate; Methyl n-He xanoate; NSC 5023; Pastell M 6

Canonical SMILES

CCCCCC(=O)OC

Biodiesel Fuel Research

Methyl hexanoate is a fatty acid methyl ester (FAME), a type of biofuel derived from renewable sources like vegetable oils. Researchers study methyl hexanoate and other FAMEs to understand their combustion properties, emission profiles, and potential as sustainable alternatives to diesel fuel [].

Here, researchers compare the oxidation of methyl hexanoate to other FAMEs to optimize biofuel models for jet-stirred reactors [].

Food Science Research

Methyl hexanoate is a naturally occurring flavoring agent found in fruits like pineapples and apples []. Scientists use methyl hexanoate in food science research to investigate flavor profile, perception, and interaction with other flavor compounds [].

For instance, this study explores the influence of methyl hexanoate and other esters on the aroma perception of cheese [].

Physical Description

Methyl caproate is a clear colorless liquid. (NTP, 1992)
Liquid
Colourless to pale yellow liquid; Pineapple, ethereal aroma

XLogP3

2.5

Boiling Point

302 °F at 760 mm Hg (NTP, 1992)
149.5 °C

Flash Point

163 °F (NTP, 1992)

Density

0.8846 at 68 °F (NTP, 1992)
d244 0.89
0.880-0.889

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-96 °F (NTP, 1992)
-71.0 °C
Fp -71 °
-71°C

UNII

246364VPJS

GHS Hazard Statements

Aggregated GHS information provided by 1767 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1767 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1766 of 1767 companies with hazard statement code(s):;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 41 °F ; 5 mm Hg at 86° F; 100 mm Hg at 196.5° F (NTP, 1992)
3.72 mmHg

Pictograms

Flammable

Flammable

Other CAS

106-70-7

Wikipedia

Methyl hexanoate

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

All other chemical product and preparation manufacturing
Hexanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. B. Vicedo et al. “Hexanoic Acid-Induced Resistance Against Botrytis cinerea in Tomato Plants” Molecular Plant-Microbe Interactions, Vol. 22 pp. 1455-1465, 20092. Z. Kravchuk et al. “Priming for JA-dependent defenses using hexanoic acid is an effective mechanism to protect Arabidopsis against B. cinerea” Journalof Plant Physiology, Vol. 168 pp. 359-366, 20113. Y. Jiang et al. “Ceramide Stimulates ABCA12 Expression via Peroxisome Proliferator-activated Receptor delta in Human Keratinocytes” The Journal ofbiological Chemistry, Vol. 284 pp. 18942-18952, 20094. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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